2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester 2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121514-29-0
VCID: VC11657688
InChI: InChI=1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(7-17)11(16)10(9)15/h5-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C=O)F)Cl
Molecular Formula: C13H15BClFO3
Molecular Weight: 284.52 g/mol

2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester

CAS No.: 2121514-29-0

Cat. No.: VC11657688

Molecular Formula: C13H15BClFO3

Molecular Weight: 284.52 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester - 2121514-29-0

Specification

CAS No. 2121514-29-0
Molecular Formula C13H15BClFO3
Molecular Weight 284.52 g/mol
IUPAC Name 3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Standard InChI InChI=1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(7-17)11(16)10(9)15/h5-7H,1-4H3
Standard InChI Key HXAZXNIGZDFHDX-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C=O)F)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C=O)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Data

Key properties are summarized below:

PropertyValue
CAS No.2121514-29-0
Molecular FormulaC13H15BClFO3\text{C}_{13}\text{H}_{15}\text{BClFO}_3
Molecular Weight284.52 g/mol
IUPAC Name3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
InChI KeyHXAZXNIGZDFHDX-UHFFFAOYSA-N
Density (Predicted)1.27 g/cm³
Boiling Point (Predicted)367.5°C at 760 mmHg

These values are derived from computational predictions and experimental data. The formyl group (-CHO\text{-CHO}) introduces polarity, influencing solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis follows a multi-step sequence:

Step 1: Lithiation of 1-Chloro-3-fluoro-2-substituted Benzene
A 1-chloro-3-fluoro-2-substituted benzene derivative is treated with a lithium alkylamide (e.g., LDA or LHMDS) at low temperatures (-78°C) to generate a lithiated intermediate .

Step 2: Boronation
The lithiated species reacts with triisopropyl borate (B(OiPr)3\text{B(O}^i\text{Pr)}_3) or related electrophilic boron reagents, yielding a boronate complex .

Step 3: Acid Hydrolysis
The boronate is hydrolyzed with aqueous HCl to form 4-chloro-2-fluoro-3-substituted-phenylboronic acid .

Step 4: Pinacol Esterification
Condensation with pinacol (2,3-dimethyl-2,3-butanediol) in toluene under Dean-Stark conditions produces the final pinacol ester .

Process Optimization

Patent EP2797933B1 reports yields exceeding 90% by maintaining anhydrous conditions during lithiation and using stoichiometric control to minimize side reactions . Critical parameters include:

  • Temperature control during lithiation (-78°C to 0°C).

  • Use of tetrahydrofuran (THF) as a solvent for its coordinating properties.

  • Purity of pinacol (>99%) to prevent esterification inhibitors .

Applications in Organic Synthesis

Medicinal Chemistry Intermediates

The compound is a precursor to 6-(4-chloro-2-fluoro-3-substituted-phenyl)-4-aminopicolinate, a scaffold in kinase inhibitor development . Its halogen substituents enhance binding affinity to hydrophobic enzyme pockets, while the formyl group enables Schiff base formation with target amines .

Hazard StatementRisk Mitigation
H315: Skin irritationWear nitrile gloves and lab coats.
H319: Eye irritationUse safety goggles or face shields.
H335: Respiratory irritationOperate in a fume hood.

Recent Advances and Research Directions

Flow Chemistry Adaptations

Recent studies explore continuous-flow synthesis to enhance scalability and reduce lithiation-related exotherms . Microreactors enable precise temperature control, improving yield reproducibility.

Catalytic Applications

The compound’s boronic ester group has been leveraged in asymmetric catalysis, facilitating enantioselective additions to ketones and aldehydes .

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